3-methoxy-2-nitrobenzene-1-sulfonyl fluoride
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Overview
Description
3-Methoxy-2-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6FNO5S It is a derivative of benzene, characterized by the presence of methoxy, nitro, and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-nitrobenzene-1-sulfonyl fluoride typically involves the nitration of 3-methoxybenzenesulfonyl fluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and sulfonyl fluoride makes the benzene ring less reactive towards electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Nucleophilic Substitution: Amines, alcohols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Scientific Research Applications
3-Methoxy-2-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxy-2-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as amino acid residues in proteins. This reactivity can be exploited to design enzyme inhibitors that covalently modify the active sites of target enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzenesulfonyl fluoride: Similar structure but with different positions of the methoxy and nitro groups.
2-Nitrobenzenesulfonyl chloride: Lacks the methoxy group and has a chloride instead of a fluoride.
Uniqueness
3-Methoxy-2-nitrobenzene-1-sulfonyl fluoride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the methoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions.
Properties
CAS No. |
2229258-20-0 |
---|---|
Molecular Formula |
C7H6FNO5S |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
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